5-Chloro-2-methoxybenzamide melting point and physical appearance
5-Chloro-2-methoxybenzamide melting point and physical appearance
The following technical guide provides an in-depth analysis of 5-Chloro-2-methoxybenzamide , addressing the critical distinction between the core intermediate (CAS 23068-80-6) and its pharmacologically significant derivative, Glibenclamide Impurity A (CAS 16673-34-0), which is frequently the actual target in drug development contexts.
Physicochemical Profiling, Synthesis, and Purification[1]
Executive Summary & Disambiguation
Audience: Medicinal Chemists, Process Engineers, and QA/QC Specialists.
In pharmaceutical development, the term "5-Chloro-2-methoxybenzamide" is often used ambiguously to refer to either the core synthetic intermediate or the Glibenclamide Impurity A . Distinguishing these two is critical for accurate characterization, as their melting points and solubility profiles differ drastically.
Compound Identification Matrix
| Feature | Core Intermediate | Glibenclamide Impurity A (Target) |
| Full Name | 5-Chloro-2-methoxybenzamide | 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide |
| CAS Number | 23068-80-6 | 16673-34-0 |
| Molecular Formula | C₈H₈ClNO₂ | C₁₆H₁₇ClN₂O₄S |
| Role | Synthetic Building Block | Critical Process Impurity / Intermediate |
| Melting Point | N/A (Transient) (See Acid Precursor below) | 209 – 214 °C (Experimental) |
| Appearance | White crystalline solid | White to off-white crystalline powder |
Critical Note: The majority of "melting point" inquiries for this topic in a drug development context refer to CAS 16673-34-0 (Impurity A), as the core amide (CAS 23068-80-6) is rarely isolated as a final product but rather generated in situ or used immediately.
Physicochemical Properties[1][2][3][4][5][6]
Physical Appearance
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Form: Crystalline powder.
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Color: White to off-white (impurities often impart a pale cream or yellow hue).
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Odor: Odorless to faint characteristic amine odor.
Melting Point Data & Thermal Behavior
Accurate melting point determination is the primary method for assessing purity during synthesis.
| Compound | Experimental Melting Point | Reference Standard |
| Glibenclamide Impurity A (CAS 16673-34-0) | 209 – 214 °C | EP / USP Reference Standards |
| 5-Chloro-2-methoxybenzoic Acid (Precursor) | 98 – 100 °C | Sigma-Aldrich / Literature |
| 5-Chloro-2-methoxybenzaldehyde (Precursor) | 73 – 83 °C | Thermo Scientific |
| 5-Chlorosalicylic Acid (Starting Material) | 171 – 172 °C | ChemicalBook |
Thermodynamic Insight:
The high melting point of Impurity A (209–214 °C) compared to its precursors (98–100 °C) is driven by the extensive intermolecular hydrogen bonding network facilitated by the sulfonamide (
Synthesis & Impurity Logic
Understanding the synthesis pathway is essential to controlling the physical properties and melting point profile. The presence of unreacted precursors significantly alters the observed melting point.
Reaction Pathway Diagram
The following diagram illustrates the synthesis flow and potential carry-over impurities.
Figure 1: Synthetic pathway showing the progression from starting material to the target benzamide. Note the significant melting point shifts at each stage, serving as process control checkpoints.
Experimental Protocols
Protocol A: Melting Point Determination (Capillary Method)
Standard: USP <741> / Ph. Eur. 2.2.14
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Preparation: Dry the sample at 105 °C for 2 hours to remove solvates (unless testing for solvated forms).
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Loading: Pack a capillary tube to a height of 3–4 mm. Ensure the packing is compact to avoid air pockets that cause uneven heat transfer.
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Ramp Rate:
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Fast Ramp: 10 °C/min up to 190 °C.
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Slow Ramp: 1 °C/min from 190 °C to the melt.
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Observation: Record the temperature at the first sign of liquid (onset) and complete liquefaction (clear point).
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Acceptance Criteria (Impurity A): Onset ≥ 208 °C, Range ≤ 2 °C.
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Protocol B: Purification via Recrystallization
If the melting point is depressed (e.g., 200–205 °C), recrystallization is required to remove the 5-chloro-2-methoxybenzoic acid impurity.[1]
Solvent System: Ethanol / Water or Methanol / DMF.
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Dissolution: Suspend the crude solid in Methanol (10 mL/g). Heat to reflux (65 °C).
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Co-solvent Addition: If not fully soluble, add DMF dropwise until clear.
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Filtration: Filter the hot solution through a pre-warmed funnel to remove insoluble mechanical impurities.
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Crystallization:
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Allow the solution to cool slowly to room temperature (25 °C) over 2 hours.
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Cool further to 0–5 °C in an ice bath for 1 hour.
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Isolation: Filter the white precipitate under vacuum.
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Washing: Wash the cake with cold Methanol (2 x 2 mL/g).
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Drying: Dry under vacuum at 50 °C for 12 hours.
Troubleshooting & Common Pitfalls
| Observation | Probable Cause | Corrective Action |
| MP < 200 °C | Contamination with Acid Precursor (MP 98°C) | Recrystallize from Methanol/Water. Verify pH of filtrate (acidic pH indicates impurity). |
| Wide Melting Range (> 5°C) | Wet sample or Polymorphism | Dry sample at 105°C. Perform DSC to check for polymorphs. |
| Yellow Discoloration | Oxidation of amino/sulfamoyl group | Recrystallize with a reducing agent (e.g., sodium metabisulfite trace) or use degassed solvents. |
| Oiling Out | Cooling too fast | Re-heat and cool more slowly; seed with pure crystal if available. |
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3362317, 5-Chloro-2-methoxybenzamide. Retrieved from [Link]
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European Pharmacopoeia (Ph. Eur.). Glibenclamide Impurity A Reference Standard. Retrieved from [Link]
